H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH
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Overview
Description
The compound H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Leucylglycylglycine: Studied for its effects on cell envelope-associated proteinases.
Uniqueness
H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness allows it to be tailored for specific research and industrial applications, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKWZSBFZRSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N18O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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